Cas no 2228062-93-7 ((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol structure
2228062-93-7 structure
Product name:(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
CAS No:2228062-93-7
MF:C8H16OS
Molecular Weight:160.277041435242
CID:5962046
PubChem ID:165980218

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
    • EN300-1726646
    • 2228062-93-7
    • インチ: 1S/C8H16OS/c1-6(9)7-4-5-10-8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7?/m0/s1
    • InChIKey: RHKANWONKSZSPN-PKPIPKONSA-N
    • SMILES: S1CCC([C@H](C)O)C1(C)C

計算された属性

  • 精确分子量: 160.09218630g/mol
  • 同位素质量: 160.09218630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 45.5Ų

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1726646-0.1g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
0.1g
$1433.0 2023-09-20
Enamine
EN300-1726646-0.5g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
0.5g
$1563.0 2023-09-20
Enamine
EN300-1726646-5g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
5g
$4722.0 2023-09-20
Enamine
EN300-1726646-1g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
1g
$1629.0 2023-09-20
Enamine
EN300-1726646-1.0g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
1g
$1629.0 2023-05-23
Enamine
EN300-1726646-10g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
10g
$7004.0 2023-09-20
Enamine
EN300-1726646-0.05g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
0.05g
$1368.0 2023-09-20
Enamine
EN300-1726646-0.25g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
0.25g
$1498.0 2023-09-20
Enamine
EN300-1726646-5.0g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
5g
$4722.0 2023-05-23
Enamine
EN300-1726646-10.0g
(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol
2228062-93-7
10g
$7004.0 2023-05-23

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol 関連文献

(1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-olに関する追加情報

Chemical Profile of (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol and Its Significance in Modern Research

Compound with the CAS number 2228062-93-7, identified as (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol, represents a fascinating molecule with potential applications in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique thiolane moiety and chiral center, has garnered attention due to its structural complexity and the promising biological activities it exhibits. The detailed exploration of this molecule not only sheds light on its chemical properties but also underscores its relevance in contemporary scientific research.

The molecular structure of (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol is distinguished by the presence of a thiolane ring system, which is a sulfur-containing heterocycle that introduces a distinct electronic and steric environment. This feature makes it an intriguing candidate for further investigation in medicinal chemistry. The chiral center at the (1S) configuration adds another layer of complexity, as stereochemistry plays a pivotal role in determining the biological efficacy of many pharmaceutical agents.

In recent years, there has been a growing interest in thiolane derivatives due to their versatile reactivity and potential therapeutic benefits. The thiolane scaffold is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These attributes have prompted researchers to explore its utility in developing novel therapeutic agents. The CAS number 2228062-93-7 serves as a unique identifier for this compound, facilitating its recognition and study within the scientific community.

One of the most compelling aspects of (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol is its potential role in drug discovery. The combination of the thiolane ring and the chiral ethyl group creates a molecular framework that can interact with biological targets in specific ways. This specificity is crucial for designing molecules that are both effective and selective in their pharmacological actions. The structural features of this compound have inspired investigations into its derivatives, which may offer enhanced biological activity or improved pharmacokinetic profiles.

The synthesis of (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol presents an interesting challenge due to the need to maintain the stereochemical integrity of the chiral center. Advanced synthetic methodologies have been employed to achieve this goal, including asymmetric catalysis and enantioselective reactions. These techniques ensure that the final product retains the desired (1S) configuration, which is essential for its biological activity. The development of efficient synthetic routes not only facilitates laboratory-scale production but also opens avenues for large-scale manufacturing.

The pharmacological evaluation of (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol has revealed several promising properties. Preclinical studies have indicated that this compound exhibits moderate antimicrobial activity against certain bacterial strains. Additionally, it has shown potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. These findings suggest that further exploration of this molecule could lead to the development of new treatments for infectious diseases and inflammatory conditions.

The role of stereochemistry in determining the biological activity of pharmaceutical compounds cannot be overstated. The (1S) configuration of (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol appears to be critical for its observed effects. By maintaining this stereochemical purity, researchers can ensure that the compound interacts with biological targets in a predictable manner. This predictability is essential for drug development, as it minimizes the risk of side effects and enhances therapeutic efficacy.

In conclusion, compound CAS number 2228062-93-7, known as (1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of this molecule continues to grow, it holds great potential for contributing to new therapeutic strategies and improving patient care.

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